molecular formula C10H22N2 B13164797 N,6-Dimethyl-N-(propan-2-YL)piperidin-3-amine

N,6-Dimethyl-N-(propan-2-YL)piperidin-3-amine

Cat. No.: B13164797
M. Wt: 170.30 g/mol
InChI Key: YOMPYMSFYAWTLQ-UHFFFAOYSA-N
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Description

N,6-Dimethyl-N-(propan-2-yl)piperidin-3-amine (CAS 1341680-46-3) is a chemical compound with the molecular formula C10H22N2 and a molecular weight of 170.30 . It features a piperidine core, which is a six-membered heterocycle containing one nitrogen atom and is one of the most fundamental and important synthetic building blocks in the pharmaceutical industry . Piperidine derivatives are privileged structures found in more than twenty classes of pharmaceuticals, as well as in numerous alkaloids, making them invaluable for designing novel bioactive molecules . The piperidine scaffold is a common feature in compounds with a wide spectrum of biological activities. Computer-aided evaluations of novel piperidine derivatives suggest potential interactions with various enzymes, receptors, and transport systems, indicating promise for applications in areas such as oncology, central nervous system (CNS) disorders, and as potential local anesthetic or antiarrhythmic agents . The specific substitution pattern on the piperidine ring in this compound makes it a versatile intermediate for medicinal chemistry and drug discovery research. It is particularly useful for structure-activity relationship (SAR) studies and as a synthetic precursor in the development of potential therapeutic agents . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

N,6-dimethyl-N-propan-2-ylpiperidin-3-amine

InChI

InChI=1S/C10H22N2/c1-8(2)12(4)10-6-5-9(3)11-7-10/h8-11H,5-7H2,1-4H3

InChI Key

YOMPYMSFYAWTLQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CN1)N(C)C(C)C

Origin of Product

United States

Preparation Methods

Starting Materials and Reagents

  • Starting Material : A suitable precursor could be a substituted piperidine or an acyclic compound that can undergo cyclization.
  • Reagents :
    • Alkylating Agents (e.g., isopropyl halides for introducing the propan-2-yl group).
    • Methylating Agents (e.g., dimethyl sulfate or methyl iodide for introducing methyl groups).
    • Catalysts (e.g., palladium complexes for allylic amination).

Proposed Synthesis Steps

  • Cyclization or Formation of the Piperidine Ring : If starting from an acyclic precursor, this step would involve forming the piperidine ring using a suitable cyclization method.

  • Introduction of the Propan-2-yl Group : This could be achieved through an alkylation reaction using an isopropyl halide in the presence of a base.

  • Methylation : Introduce methyl groups using a methylating agent like dimethyl sulfate, similar to methods described for other compounds.

  • Purification : Final purification could involve recrystallization or chromatography techniques.

Analysis and Characterization

Characterization of This compound would typically involve spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) to confirm its structure and purity.

Data Table: Hypothetical Synthesis Pathway

Step Reaction Type Reagents Conditions
1 Cyclization Acyclic precursor, catalyst Elevated temperature
2 Alkylation Isopropyl halide, base Room temperature
3 Methylation Dimethyl sulfate, base Mild heating
4 Purification Solvents for recrystallization or chromatography Varies

Chemical Reactions Analysis

Types of Reactions: N,6-Dimethyl-N-(propan-2-YL)piperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions with halides or other electrophiles to form substituted piperidine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

N,6-Dimethyl-N-(propan-2-YL)piperidin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,6-Dimethyl-N-(propan-2-YL)piperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Piperidine-Based Analogs

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
N,6-Dimethyl-N-(propan-2-yl)piperidin-3-amine C11H22N2 N-Me, C6-Me, N-isopropyl 182.31 Potential CNS activity (inferred)
N,N-Dimethyl-1-(prop-2-yn-1-yl)piperidin-3-amine C10H18N2 N-Me, C1-propargyl 166.26 Discontinued (stability/synthesis issues)
4-Fluoro-3,3-dimethylpiperidine HCl C7H15ClFN C4-F, C3,C3-Me, HCl salt 183.65 Enhanced metabolic stability
N-{1-[5-(3,4-Dichlorophenylamino)-thiadiazol-3-yl]-propan-2-yl}-(2,2,6,6-tetramethylpiperidine-4-yl)amine C20H29Cl2N5S Thiadiazole, tetramethylpiperidine 466.44 67% yield; bulky substituents

Key Observations :

  • Substituent Effects : The propargyl group in the discontinued compound (C10H18N2) introduces alkyne reactivity but may reduce stability compared to the isopropyl group in the target compound . The fluorine in 4-Fluoro-3,3-dimethylpiperidine HCl enhances metabolic resistance due to its electronegativity .
  • Steric Bulk : The thiadiazole-tetramethylpiperidine analog (C20H29Cl2N5S) has a higher molecular weight (~466 g/mol), likely reducing membrane permeability compared to the target compound .

Key Observations :

  • Synthetic Complexity : The pyridine derivative () achieves high yields via straightforward nucleophilic substitution, whereas piperidine-based compounds often require multi-step alkylation/amination .
  • Purification : Most analogs use silica gel chromatography, suggesting similar scalability challenges for the target compound .

Pyridine and Bipyridine Analogs

Table 3: Aromatic Heterocycle Comparisons
Compound Name Core Structure Substituents Applications Reference
6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine Pyridine C6-Cl, C3-NO2, N-isopropyl Anticancer intermediate
N,N-Dimethyl-[3,3'-bipyridin]-6-amine Bipyridine N,N-dimethyl Agrochemical research
N-[(6-chloropyridin-3-yl)methyl]-N-methylamine Pyridine C6-Cl, N-Me, CH2NHMe Insecticide metabolite

Key Observations :

  • Electronic Effects : The nitro group in the pyridine derivative () increases electrophilicity, favoring interactions with biological nucleophiles, unlike the electron-donating methyl/isopropyl groups in the target compound .

Biological Activity

N,6-Dimethyl-N-(propan-2-YL)piperidin-3-amine, a piperidine derivative, has garnered attention in recent pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological targets, and therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring substituted at the nitrogen and carbon positions. The structural formula can be represented as follows:

C9H18N2\text{C}_9\text{H}_{18}\text{N}_2

This compound's lipophilicity aids in its ability to cross biological membranes, which is crucial for its pharmacological activity.

The mechanism of action of this compound involves interactions with various molecular targets:

  • Receptor Binding : The compound may bind to specific receptors in the central nervous system (CNS), modulating neurotransmitter activity. This action could potentially lead to neuroprotective effects or alterations in mood and behavior.
  • Enzyme Inhibition : Studies indicate that piperidine derivatives can inhibit key enzymes involved in metabolic pathways. For example, they may affect kinases and proteases that play roles in cell signaling and inflammation .
  • Ion Channel Modulation : The compound may influence ion channels, impacting neuronal excitability and synaptic transmission, which is relevant for treating neurological disorders .

Pharmacological Effects

Research has highlighted several pharmacological effects associated with this compound:

  • Antitumor Activity : Some studies suggest that piperidine derivatives exhibit anticancer properties by inducing apoptosis in cancer cells through caspase activation . The compound's ability to inhibit dihydrofolate reductase (DHFR) has been linked to reduced DNA synthesis in malignant cells .
  • Antiviral Properties : Recent findings indicate that compounds with similar structures show promise as antiviral agents by targeting viral replication mechanisms . This suggests potential applications in treating viral infections.
  • Neuroprotective Effects : The modulation of neurotransmitter systems may provide neuroprotective benefits, making it a candidate for treating neurodegenerative diseases such as Parkinson's and Alzheimer's .

Case Studies

  • Anticancer Efficacy : In vitro studies demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines. The compound's effectiveness was correlated with its ability to induce apoptosis through caspase activation pathways.
  • Neuropharmacological Studies : Animal models have shown that administration of this compound leads to improved cognitive function and reduced symptoms of anxiety and depression, suggesting its potential as an antidepressant or anxiolytic agent.

Comparative Biological Activity Table

Activity TypeEvidence LevelMechanism of Action
AntitumorHighInduction of apoptosis via caspase activation
AntiviralModerateInhibition of viral replication
NeuroprotectiveModerateModulation of neurotransmitter systems
Anti-inflammatoryLowInhibition of inflammatory mediators

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